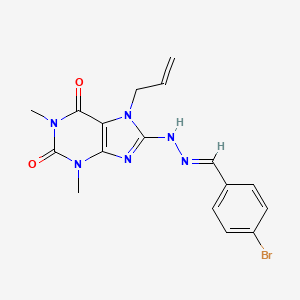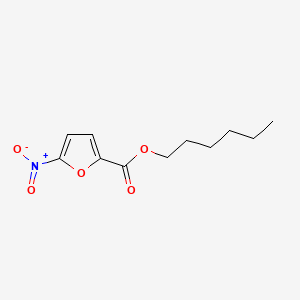
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorophenyl group and a benzenediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Benzenediol Moiety: The final step involves the coupling of the pyrazole-fluorophenyl intermediate with a benzenediol derivative, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl-pyrazole derivatives.
科学研究应用
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the benzenediol moiety can participate in hydrogen bonding. These interactions can modulate the activity of target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Used in epoxy resins for improved flame retardancy and dielectric properties.
1-Ethynyl-4-fluorobenzene: A fluorinated aromatic compound used in organic synthesis.
Uniqueness
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is unique due to its combination of a pyrazole ring, fluorophenyl group, and benzenediol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
属性
分子式 |
C16H13FN2O2 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
4-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H13FN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
InChI 键 |
SLHWDVOAHKLWKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)

![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)
